molecular formula C9H7NO2S2 B8278714 5-(Benzenesulfanyl)-thiazolidine-2,4-dione

5-(Benzenesulfanyl)-thiazolidine-2,4-dione

Cat. No. B8278714
M. Wt: 225.3 g/mol
InChI Key: NNFDSIFJXRNTJQ-UHFFFAOYSA-N
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Patent
US05605918

Procedure details

A solution of 5-(benzenesulfanyl)-thiazolidine-2,4-dione, [(III), Example 6, 10.0 g, 41.8 mmol] in methanol (105 mL) was added to a mechanically stirred suspension of oxone (51.4 g, 83.6 mmol) in water (210 mL) at 0° C. The suspension was immediately warmed to room temperature. After 3.5 h, the reaction was diluted with water (1.5 L) and the solid was filtered. The solid was washed with water and dried in vacuo to provide the title compound as a white solid (8.31 g, 73%): mp 130°-133° C.: NMR (CDCL3): δ8.07 (s, 1H, NH), 7.98 (d, J=7.2 Hz, 2H, ArH) 7.78 (t, J=7.5 Hz, 1H, ArH), 7.67 (t, J=8.1 Hz, 2H, ArH), 5.44 (s, 1H CH); MS(EI): 225 (MI, 24%), 182 (18%), 153 (12%), 110 (100%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
51.4 g
Type
reactant
Reaction Step One
Quantity
105 mL
Type
solvent
Reaction Step One
Name
Quantity
210 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step Two
Yield
73%

Identifiers

REACTION_CXSMILES
C1C=CC(S[CH:8]2[S:14][C:12](=[O:13])[NH:11][C:9]2=[O:10])=CC=1.C[C:16]1[CH:21]=[CH:20][CH:19]=[C:18](SC2SC(=O)NC2=O)[CH:17]=1.O[O:31][S:32]([O-:34])=O.[K+]>CO.O>[C:16]1([S:32]([CH:8]2[S:14][C:12](=[O:13])[NH:11][C:9]2=[O:10])(=[O:34])=[O:31])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)SC2C(=O)NC(=O)S2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=CC=C1)SC2C(=O)NC(=O)S2
Name
Quantity
51.4 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
105 mL
Type
solvent
Smiles
CO
Name
Quantity
210 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid was filtered
WASH
Type
WASH
Details
The solid was washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)C1C(NC(S1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.31 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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